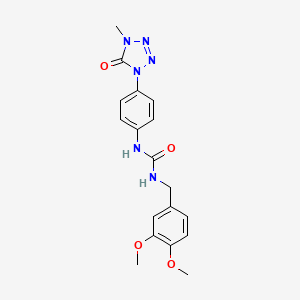

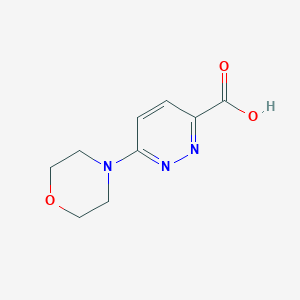

![molecular formula C19H21N5OS B2883768 N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 525582-84-7](/img/structure/B2883768.png)

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

Descripción general

Descripción

Novel agonist of insect olfactory receptors (ORs) acting at a binding site on the Orco subunit

Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of VUAA1:

Insect Olfactory Receptor Research

VUAA1 is a potent agonist for insect odorant receptor co-receptors (Orco). It has been extensively used to study the molecular mechanisms of olfactory reception in insects. By binding to Orco, VUAA1 helps researchers understand how insects detect and respond to odor cues, which is crucial for their survival and behavior .

Pest Control and Insect Behavior Modification

Due to its ability to activate Orco, VUAA1 has potential applications in pest control. It can be used to disrupt the olfactory signaling pathways in pests, thereby affecting their ability to locate food, mates, and oviposition sites. This makes VUAA1 a valuable tool in developing new strategies for managing agricultural pests and disease vectors .

Neurophysiological Studies

VUAA1 has been employed in neurophysiological studies to explore the functioning of insect nervous systems. By analyzing the effects of VUAA1 on neural activity, researchers can gain insights into the neural circuits involved in olfactory processing and other sensory modalities in insects .

Drug Discovery and Development

The unique properties of VUAA1 make it a candidate for drug discovery, particularly in the development of novel insecticides. Its ability to selectively target Orco receptors can lead to the creation of more effective and environmentally friendly insect control agents .

Electrophysiological Characterization

VUAA1 is used in electrophysiological experiments to characterize the ion channel properties of Orco receptors. These studies help in understanding the ion conductance and gating mechanisms of these receptors, which are essential for olfactory signal transduction in insects .

Behavioral Assays

Researchers utilize VUAA1 in behavioral assays to study the effects of olfactory receptor activation on insect behavior. These assays can reveal how changes in olfactory perception influence behaviors such as foraging, mating, and navigation, providing deeper insights into insect ecology and evolution .

Molecular Modeling and Structural Biology

VUAA1 has been instrumental in molecular modeling and structural biology studies aimed at elucidating the binding sites and conformational changes in Orco receptors. These studies contribute to a better understanding of the structural basis of ligand-receptor interactions and the design of new compounds with specific biological activities .

Toxicological Assessments

In toxicological research, VUAA1 is used to assess the safety and efficacy of new insecticides. By evaluating the toxic effects of VUAA1 on non-target organisms and its environmental impact, researchers can develop safer pest control methods .

These applications highlight the versatility and importance of VUAA1 in various fields of scientific research, particularly in understanding and manipulating insect olfactory systems.

Mecanismo De Acción

Target of Action

VUAA1, also known as “SALOR-INT L368539-1EA”, “UNII-ZZ52US95LQ”, “N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide”, or “ZZ52US95LQ”, primarily targets the odorant receptor co-receptor (Orco) in insects . Orco is a highly conserved protein across insect taxa and forms a unique class of heteromeric cation channels with the olfactory receptors (ORs) .

Mode of Action

VUAA1 is an Orco allosteric agonist . It binds to the Orco, which is part of the OR/Orco complex, and activates both heteromeric (OR/Orco) and homomeric (Orco/Orco) channels . The binding of VUAA1 to Orco triggers a conformational change, leading to the opening of the ion channel . This results in an influx of cations, causing depolarization and the generation of an electrical signal .

Biochemical Pathways

The activation of the Orco by VUAA1 leads to the opening of the ion channel, allowing cations to flow into the olfactory sensory neurons (OSNs). This influx of cations generates an electrical signal that is transmitted to the insect’s brain, leading to the perception of smell . The exact biochemical pathways involved in this process are still under investigation.

Result of Action

The activation of Orco by VUAA1 overstimulates the insect’s olfactory senses, causing a repellent effect . This overactivation disrupts the normal behaviors of insects, making VUAA1 a potential tool for pest control .

Propiedades

IUPAC Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-3-14-7-9-16(10-8-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-6-5-11-20-12-15/h5-12H,3-4,13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCCKVJVOHTHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029734 | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |

CAS RN |

525582-84-7 | |

| Record name | VUAA1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0525582847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-ETHYLPHENYL)-2-((4-ET-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VUAA1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZ52US95LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2883685.png)

![1-[2-(4-{[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2883695.png)

![N-(4-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2883698.png)

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![5,6-dichloro-N-[2-(3,4-difluorophenoxy)ethyl]pyridine-3-sulfonamide](/img/structure/B2883703.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)

![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)

![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)